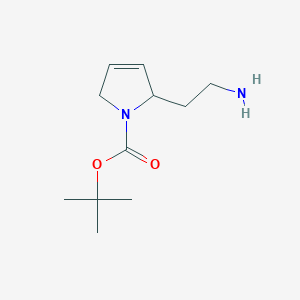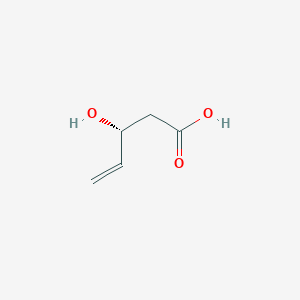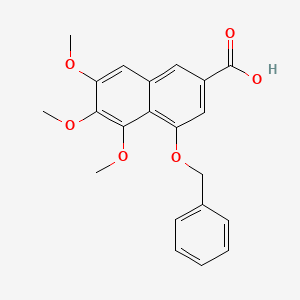![molecular formula C13H21N3OSi B13937201 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the trimethylsilyl group and the ethoxy group adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the trimethylsilyl group: This step involves the reaction of the benzoimidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the ethoxy group: The final step involves the reaction of the intermediate with ethyl chloroformate or a similar reagent to introduce the ethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoimidazole core or the trimethylsilyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparación Con Compuestos Similares
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound has a similar structure but features an indazole core instead of a benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine: This compound has an imidazole core and lacks the benzene ring present in the benzoimidazole core.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine: This compound is similar to the indazole derivative but with a different substitution pattern on the indazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trimethylsilyl and ethoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H21N3OSi |
|---|---|
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
Clave InChI |
ZOONNXGVEXNZLY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)


![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
